4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide
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Overview
Description
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a benzamide group, and a morpholine moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions. The resulting pyrazole intermediate is then chlorinated and nitrated to introduce the chloro and nitro substituents, respectively.
Next, the benzamide group is synthesized by reacting an appropriate benzoyl chloride with an amine. The final step involves the coupling of the pyrazole intermediate with the benzamide derivative in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro substituent can be replaced by nucleophiles through nucleophilic substitution reactions.
Substitution: The morpholine moiety can be modified through substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-morpholinomethyl)benzamide
- 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-piperidinylmethyl)benzamide
Uniqueness
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research.
Properties
Molecular Formula |
C22H22ClN5O4 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H22ClN5O4/c23-20-15-27(25-21(20)28(30)31)14-16-4-6-18(7-5-16)22(29)24-19-3-1-2-17(12-19)13-26-8-10-32-11-9-26/h1-7,12,15H,8-11,13-14H2,(H,24,29) |
InChI Key |
SDGWNMAYODYIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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